molecular formula C6H7N3O2S B15245738 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide

Katalognummer: B15245738
Molekulargewicht: 185.21 g/mol
InChI-Schlüssel: JIRFLIJPYSOJBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide can be achieved through several methods. One common approach involves the reaction of 5-amino-6-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide with appropriate reagents under controlled conditions . Another method includes the acylation, nitration, and subsequent hydrolysis of 5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the benzene or thiadiazole rings.

Wissenschaftliche Forschungsanwendungen

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H7N3O2S

Molekulargewicht

185.21 g/mol

IUPAC-Name

2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-amine

InChI

InChI=1S/C6H7N3O2S/c7-4-1-2-5-6(3-4)9-12(10,11)8-5/h1-3,8-9H,7H2

InChI-Schlüssel

JIRFLIJPYSOJBF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)NS(=O)(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.